molecular formula C16H12BrNOSe B12902866 Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]- CAS No. 833462-31-0

Isoxazole, 3-(4-bromophenyl)-5-[(phenylseleno)methyl]-

Cat. No.: B12902866
CAS No.: 833462-31-0
M. Wt: 393.1 g/mol
InChI Key: OUZBKTAGSTYNKD-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a 4-bromophenyl group and a phenylselanyl methyl group. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug discovery .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole is not fully understood, but it is believed to interact with various molecular targets and pathways. The isoxazole ring can bind to biological targets, potentially inhibiting enzymes or receptors involved in disease processes. The phenylselanyl group may also contribute to its biological activity by modulating redox states within cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-5-((phenylselanyl)methyl)isoxazole is unique due to the presence of both the bromophenyl and phenylselanyl groups, which contribute to its distinct chemical and biological properties. These groups enhance its potential as a versatile compound in various scientific research applications .

Properties

CAS No.

833462-31-0

Molecular Formula

C16H12BrNOSe

Molecular Weight

393.1 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(phenylselanylmethyl)-1,2-oxazole

InChI

InChI=1S/C16H12BrNOSe/c17-13-8-6-12(7-9-13)16-10-14(19-18-16)11-20-15-4-2-1-3-5-15/h1-10H,11H2

InChI Key

OUZBKTAGSTYNKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Se]CC2=CC(=NO2)C3=CC=C(C=C3)Br

Origin of Product

United States

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